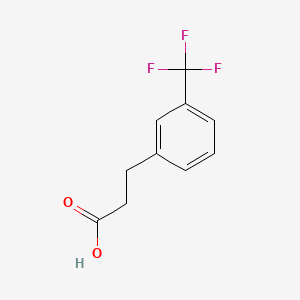

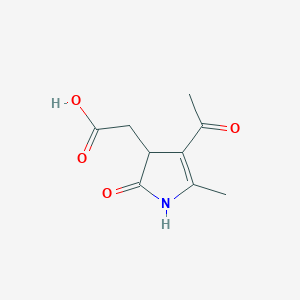

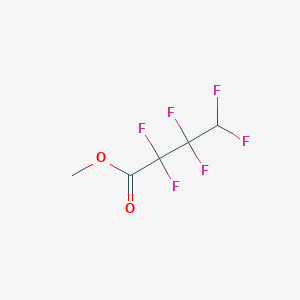

![molecular formula C8H8F3NO2 B1350675 2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol CAS No. 257295-59-3](/img/structure/B1350675.png)

2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol (2-TFMEO) is an organic compound that has been studied extensively due to its various applications in scientific research. This molecule has several unique properties that make it attractive for use in a wide range of experiments and applications.

Scientific Research Applications

Chemical Synthesis and Reactions

2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides, related to the chemical structure of interest, have been utilized as 1,2-dipole precursors in uncatalyzed [2+2] cycloaddition reactions with alkynes to synthesize substituted cyclobutenes. This reaction demonstrates a metal-free, mild protocol that doesn’t require irradiation or heating, highlighting the reactivity of these compounds in synthesizing cyclobutene derivatives at room temperature (Alcaide et al., 2015).

Fungicidal Applications

Substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, structurally related to the compound , have demonstrated fungicidal activities, making them potential candidates for pharmacological and agrochemical applications. Their synthesis involves the interaction of substituted 3-(oxiranyl)pyridines with 4-chlorophenol or sodium 4-chlorophenoxide, showcasing their potential in agrochemical industries (Kuzenkov & Zakharychev, 2009).

Crystal Structure Analysis

The crystal structures of co-crystals formed with 1,2-bis(pyridin-4-yl)ethane and 4-alkoxybenzoic acids, chemically akin to the compound of interest, have been determined, revealing intricate hydrogen-bonded structures. The research highlights the compound's potential in crystallography and materials science, showcasing its ability to form well-defined and stable crystalline structures (Tabuchi et al., 2015).

Electrooptic Film Fabrication

Compounds related to 2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol have been used in the synthesis of heterocyclic "push-pull" chromophores. These chromophores have applications in electrooptic film fabrication, indicating the compound's relevance in the development of advanced materials with potential use in optical and electrooptic technologies (Facchetti et al., 2006).

Corrosion Inhibition

Cadmium(II) Schiff base complexes, using ligands structurally similar to the compound of interest, have been synthesized and shown to inhibit corrosion on mild steel. This indicates the potential application of related compounds in materials science, particularly in the field of corrosion engineering and protective coatings (Das et al., 2017).

Mechanism of Action

Pharmacokinetics

The compound is described as a colorless to yellow liquid or solid , suggesting it might have good solubility properties, which could potentially impact its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For “2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol”, it is recommended to be stored at room temperature , indicating that temperature could be a key environmental factor affecting its stability.

properties

IUPAC Name |

2-[4-(trifluoromethyl)pyridin-2-yl]oxyethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c9-8(10,11)6-1-2-12-7(5-6)14-4-3-13/h1-2,5,13H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDURNZFWQFUAPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381809 |

Source

|

| Record name | 2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol | |

CAS RN |

257295-59-3 |

Source

|

| Record name | 2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Trifluoromethyl-pyridin-2-yloxy)-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

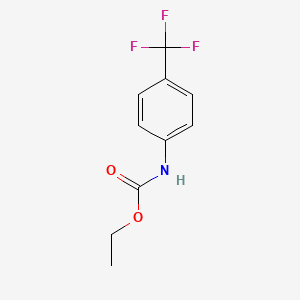

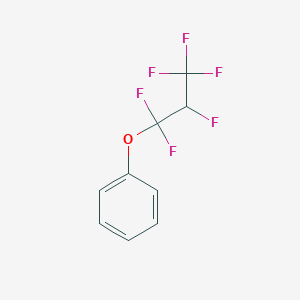

![Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate](/img/structure/B1350604.png)

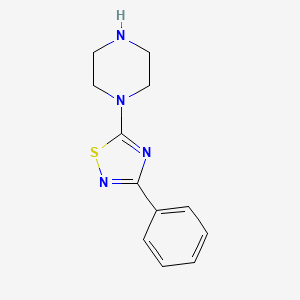

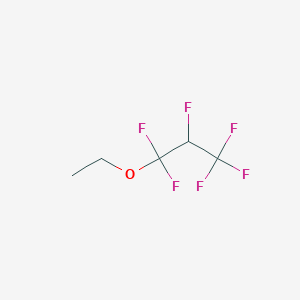

![4-Chloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B1350614.png)

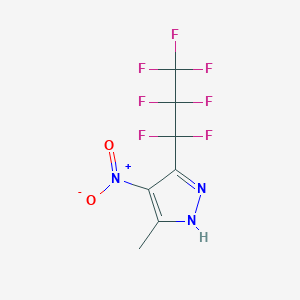

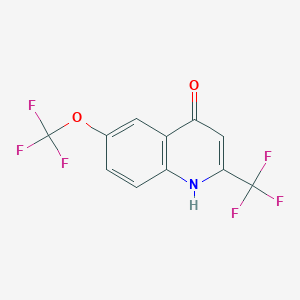

![Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate](/img/structure/B1350616.png)